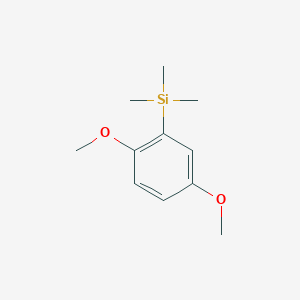

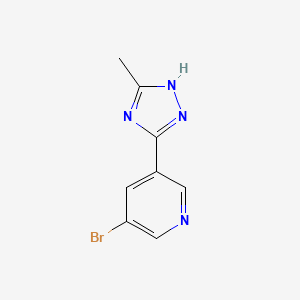

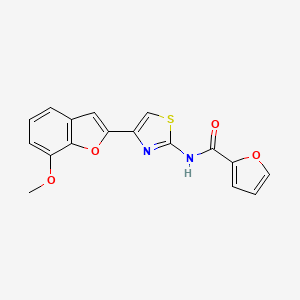

![molecular formula C7H16Cl2N2O B2873048 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride CAS No. 2445786-41-2](/img/structure/B2873048.png)

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride is a chemical compound with the molecular formula C7H15ClN2O . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O.C2HF3O2/c1-9-2-3-10-7(6-9)4-8-5-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

The molecular weight of this compound is 178.66 . It is a powder at room temperature .Applications De Recherche Scientifique

Structural Analysis and Synthesis

The chemical structure of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride and its analogs have been extensively studied for their unique spirocyclic frameworks. These compounds are characterized by their spiro configurations, which involve cyclic structures connected at a single atom. Research has shown that the stereochemistry and substituent positions on these spiro compounds significantly influence their physical and chemical properties. For instance, the study by Zaitseva et al. (2002) focused on the synthesis and structural analysis of 8-Methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane, highlighting the importance of stereochemistry in spiro compounds (Zaitseva, Tyurina, Suikov, Bogza, & Kobzev, 2002).

Potential Biological Activities

Spirocyclic compounds, including those related to 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride, have been explored for various biological activities. Studies have evaluated their potential as antibacterial, antifungal, and antihypertensive agents, as well as their roles in neurotransmission and as radioprotective agents. For example, Rajanarendar et al. (2010) synthesized novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane derivatives, demonstrating significant biological activity against standard strains, suggesting the potential for medical applications of spirocyclic compounds (Rajanarendar, Rao, Shaik, Reddy, & Srinivas, 2010).

Chemical Reactivity and Transformations

The reactivity of spirocyclic compounds, including those related to 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride, has been a subject of interest, particularly in organic synthesis. These compounds often undergo unique reactions due to their strained cyclic structures, leading to a wide range of derivative compounds with potential applications. Sukhorukov et al. (2008) investigated the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates, leading to the formation of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, showcasing the diverse reactivity and utility of spirocyclic frameworks in synthesis (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7(6-9)4-8-5-7;;/h8H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMOQMMARGTCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2(C1)CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/no-structure.png)

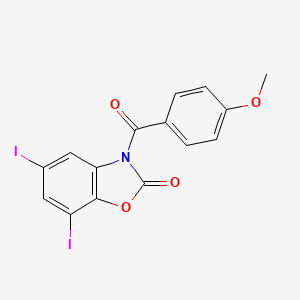

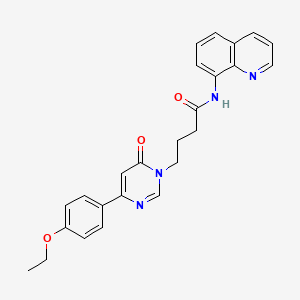

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)

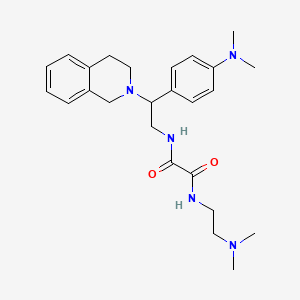

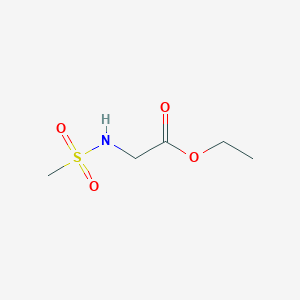

![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)

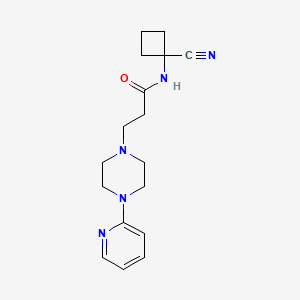

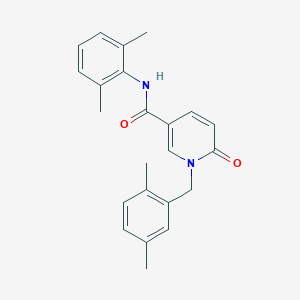

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)